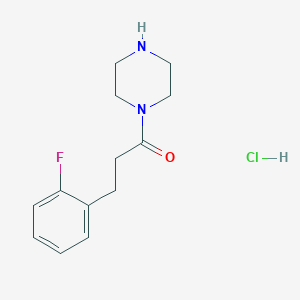

3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Description

3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound featuring a propan-1-one backbone substituted with a 2-fluorophenyl group at the 3-position and a piperazine ring at the 1-position, with a hydrochloride counterion.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O.ClH/c14-12-4-2-1-3-11(12)5-6-13(17)16-9-7-15-8-10-16;/h1-4,15H,5-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKFRVLRKXHBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride, with the CAS number 1266694-35-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

- Molecular Formula : CHClFNO

- Molecular Weight : 272.74 g/mol

- Structure : The compound features a piperazine ring and a fluorophenyl moiety, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive agents suggests potential applications in treating psychiatric disorders.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a significant role in these effects, which may be beneficial for conditions like depression and anxiety disorders.

Antimicrobial Activity

Preliminary studies have shown that derivatives of compounds similar to this compound possess antimicrobial properties. For instance, compounds containing piperazine have been tested against various bacterial strains, showing moderate to high activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that it may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. For example, compounds with piperazine structures have shown IC values indicating significant cytotoxicity against leukemia cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to three related derivatives from the evidence:

Structural and Functional Differences

1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride (CAS 886-06-6)

- Substituents : Lacks fluorine; phenyl group replaces 2-fluorophenyl.

- Heterocycle : Piperidine (saturated six-membered ring with one nitrogen) instead of piperazine (two nitrogens).

- Implications : Piperidine’s single nitrogen reduces hydrogen-bonding capacity and basicity compared to piperazine. The absence of fluorine decreases lipophilicity and may alter metabolic pathways .

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride (CAS 1334148-91-2) Substituents: 3-Methylphenoxy group (ether linkage) instead of 2-fluorophenyl. The methyl group may sterically hinder receptor binding compared to fluorine’s electronic effects .

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Hydrochloride (CAS 879006-67-4) Substituents: Amino group on the propanone chain; phenyl instead of 2-fluorophenyl. Heterocycle: Piperidine instead of piperazine.

Molecular Data Comparison

Research Findings and Implications

- Fluorine vs. Methyl/Phenyl: The 2-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to phenyl or methylphenoxy groups due to fluorine’s electronegativity and small atomic radius .

- Piperazine vs.

- Amino Group vs. Carbonyl: The absence of an amino group in the target compound may reduce off-target interactions compared to CAS 879006-67-4, which could exhibit higher affinity for amine-sensitive receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.